molecular formula C42H76F3N9O12 B10786751 Calp1 (tfa)

Calp1 (tfa)

Cat. No.: B10786751
M. Wt: 956.1 g/mol
InChI Key: NEQKOMDEJDLJON-KIFCWDIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calp1 (tfa) is a calmodulin agonist with a dissociation constant (Kd) of 88 µM. It selectively binds to the calmodulin EF-hand/calcium-binding site, inhibiting calcium channel opening. This action blocks calcium influx and apoptosis with an IC50 of 44.78 µM. Calp1 (tfa) modulates glutamate receptor channel activity and impedes a store-operated nonselective cation channel. Additionally, it enhances calmodulin-dependent phosphodiesterase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calp1 (tfa) involves the preparation of a calmodulin agonist peptide. The peptide sequence is Val-Ala-Ile-Thr-Val-Leu-Val-Lys. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid) to remove protecting groups .

Industrial Production Methods

Industrial production of Calp1 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Calp1 (tfa) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of Calp1 (tfa) and substituted derivatives with modified side chains .

Scientific Research Applications

Calp1 (tfa) has a wide range of scientific research applications:

Mechanism of Action

Calp1 (tfa) exerts its effects by binding to the calmodulin EF-hand/calcium-binding site. This binding inhibits the opening of calcium channels, blocking calcium influx into cells. This action prevents calcium-mediated apoptosis and modulates the activity of glutamate receptor channels and store-operated nonselective cation channels. Additionally, Calp1 (tfa) activates calmodulin-dependent phosphodiesterase activity, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calp1 (tfa) is unique due to its selective binding to the calmodulin EF-hand/calcium-binding site and its ability to modulate multiple calcium-dependent pathways. This multifaceted role makes it a valuable tool in studying calcium signaling and potential therapeutic applications .

Properties

Molecular Formula

C42H76F3N9O12

Molecular Weight

956.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H75N9O10.C2HF3O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;3-2(4,5)1(6)7/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);(H,6,7)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

NEQKOMDEJDLJON-KIFCWDIHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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